4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1170627-43-6
VCID: VC7271411
InChI: InChI=1S/C20H22N6O2/c1-2-28-17-5-3-16(4-6-17)20(27)25-11-9-24(10-12-25)18-13-19(23-14-22-18)26-8-7-21-15-26/h3-8,13-15H,2,9-12H2,1H3
SMILES: CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Molecular Formula: C20H22N6O2
Molecular Weight: 378.436

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

CAS No.: 1170627-43-6

Cat. No.: VC7271411

Molecular Formula: C20H22N6O2

Molecular Weight: 378.436

* For research use only. Not for human or veterinary use.

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine - 1170627-43-6

Specification

CAS No. 1170627-43-6
Molecular Formula C20H22N6O2
Molecular Weight 378.436
IUPAC Name (4-ethoxyphenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H22N6O2/c1-2-28-17-5-3-16(4-6-17)20(27)25-11-9-24(10-12-25)18-13-19(23-14-22-18)26-8-7-21-15-26/h3-8,13-15H,2,9-12H2,1H3
Standard InChI Key IRLWBJOAGADCEQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4

Introduction

Chemical Identity and Structural Characteristics

4-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The molecule features two distinct substituents:

  • A piperazin-1-yl group at position 4, further functionalized with a 4-ethoxybenzoyl moiety.

  • A 1H-imidazol-1-yl group at position 6.

Molecular Geometry and Conformational Analysis

While no direct crystallographic data exists for this compound, analogous pyrimidine derivatives provide insight into its likely geometry. For instance, the crystal structure of 4-(1H-imidazol-1-yl)-6-pyrimidinylferrocene reveals that pyrimidine rings adopt near-planar configurations, with substituents influencing dihedral angles between adjacent rings . In that structure, the dihedral angle between the imidazole and pyrimidine rings was 8.0°, while the substituted cyclopentadienyl ring exhibited a 4.2° deviation from coplanarity . Extrapolating these findings, the 4-ethoxybenzoyl-piperazine substituent in the target compound may introduce steric effects, inducing torsional strain between the piperazine and pyrimidine rings.

Spectroscopic Properties

Hypothetical NMR signatures can be inferred from related compounds:

  • The 4-ethoxybenzoyl group would likely produce aromatic proton signals in the δ 6.8–7.5 ppm range, with a characteristic ethoxy triplet at δ 1.3–1.5 ppm (CH3) and quartet at δ 4.0–4.2 ppm (OCH2) .

  • The piperazine protons typically resonate as broad singlets between δ 2.5–3.5 ppm due to restricted rotation .

  • Imidazole protons often appear as distinct singlets (δ 7.5–8.5 ppm) for the aromatic protons and δ 3.5–4.0 ppm for N-CH groups .

Synthetic Methodologies

The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine likely involves multi-step protocols combining nucleophilic aromatic substitution and coupling reactions.

Nucleophilic Displacement on Halopyrimidines

A plausible route begins with 4,6-dichloropyrimidine, where sequential substitutions introduce the imidazole and piperazine groups:

  • Imidazole Introduction: Reacting 4,6-dichloropyrimidine with imidazole under basic conditions (e.g., K2CO3 in DMF) at 80–100°C yields 6-chloro-4-(1H-imidazol-1-yl)pyrimidine .

  • Piperazine Coupling: Subsequent reaction with 1-(4-ethoxybenzoyl)piperazine using palladium catalysis (e.g., Pd(OAc)2/Xantphos) in toluene/EtOH completes the synthesis .

Optimization Challenges

  • Regioselectivity: Ensuring exclusive substitution at the 4-position of pyrimidine requires careful control of reaction stoichiometry and temperature.

  • Purification: The polar nature of piperazine derivatives often necessitates chromatographic separation using mixed DCM/MeOH eluents .

Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueMethod of Estimation
Molecular Weight407.47 g/molCalculated from formula
LogP2.8 ± 0.3XLogP3
Water Solubility0.12 mg/mLESOL
H-bond Donors1Imidazole NH
H-bond Acceptors7Pyrimidine N, carbonyl O

The compound likely adheres to Lipinski’s rule of five (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), suggesting oral bioavailability potential.

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